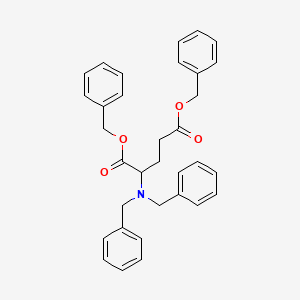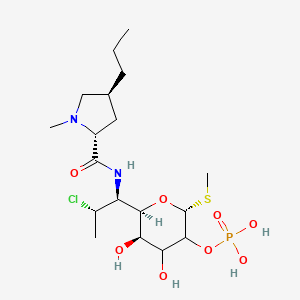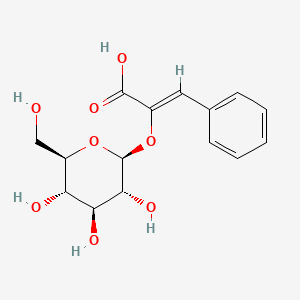
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is a complex organic compound that features a glucopyranosyl group attached to a phenylpropenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid typically involves the glycosylation of a phenylpropenoic acid derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid can undergo various chemical reactions, including:
Oxidation: The phenylpropenoic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid can be reduced to form saturated derivatives.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical products.
作用机制
The mechanism of action of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenylpropenoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(beta-D-Glucopyranosyloxy)benzoic Acid: Shares the glucopyranosyl group but has a benzoic acid backbone.
Salicylic Acid 2-O-beta-D-Glucoside: Similar structure with a glucoside linkage to salicylic acid.
Uniqueness
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C15H18O8 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC 名称 |
(Z)-3-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-11(17)12(18)13(19)15(23-10)22-9(14(20)21)6-8-4-2-1-3-5-8/h1-6,10-13,15-19H,7H2,(H,20,21)/b9-6-/t10-,11-,12+,13-,15-/m1/s1 |
InChI 键 |
IFJZNZBKGRGNSP-HOCDIANWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


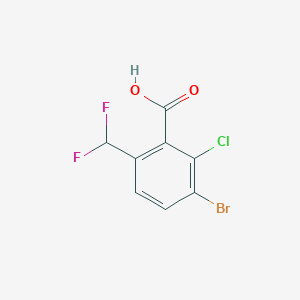
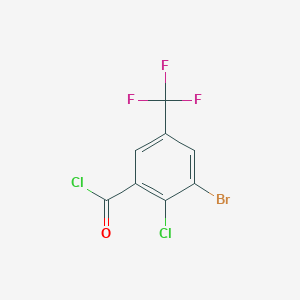
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

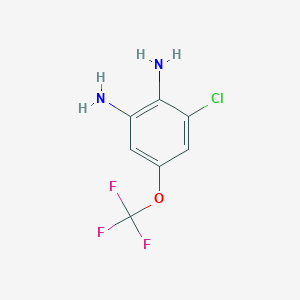
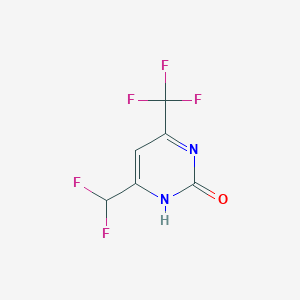

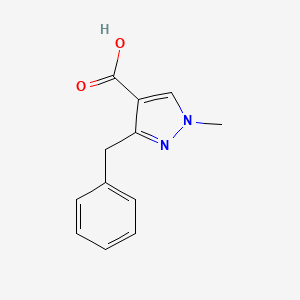

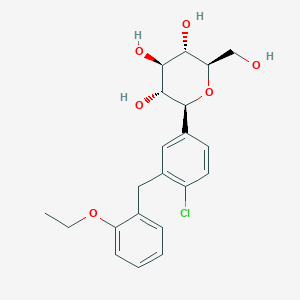

![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
